molecular formula C9H18FNO B1492458 (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine CAS No. 2165733-09-3

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine

Cat. No.: B1492458
CAS No.: 2165733-09-3
M. Wt: 175.24 g/mol
InChI Key: IOVDJEKHTRZGTB-RKDXNWHRSA-N
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Description

(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is a chiral fluorinated cyclohexylamine derivative characterized by a fluorine atom at the C2 position of the cyclohexane ring and a 2-methoxyethyl group attached to the amine nitrogen. This compound combines stereochemical rigidity (due to the (1R,2R) configuration) with electronic modulation from the fluorine atom and the polar methoxyethyl substituent. Its molecular formula is C₉H₁₇FNO, with a molecular weight of 174.24 g/mol (estimated). The fluorine atom induces conformational bias via the gauche effect, while the methoxyethyl group enhances solubility in polar solvents compared to bulkier or more hydrophobic substituents .

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c1-12-7-6-11-9-5-3-2-4-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDJEKHTRZGTB-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is C9H18FNO, with a molecular weight of 175.24 g/mol. The compound features a cyclohexane ring with a fluorine atom and a methoxyethyl group attached to the nitrogen atom, which influences its biological activity.

PropertyValue
IUPAC Name(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine
Molecular FormulaC9H18FNO
Molecular Weight175.24 g/mol
CAS Number2165733-09-3

Pharmacological Effects

Research indicates that (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine exhibits significant biological activity, particularly in the context of central nervous system (CNS) disorders. Its structural characteristics allow it to interact with various neurotransmitter systems.

  • Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter release, which can be beneficial in treating conditions such as depression and anxiety.
  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake .
  • Antinociceptive Properties : There is evidence suggesting that (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine may have antinociceptive properties, making it a candidate for pain management therapies .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, studies indicate that its effects may be mediated through:

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic pathways in cancer cells, enhancing its potential as an anticancer agent .
  • Interaction with Receptors : The compound may interact with specific receptors in the CNS, altering signaling pathways related to mood and pain perception.

Case Studies

Several case studies have explored the therapeutic potential of (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine:

  • Study on Antidepressant Effects : A recent study demonstrated that administration of the compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups . The study highlighted alterations in neurotransmitter levels consistent with antidepressant activity.
  • Cancer Research : Another investigation focused on the compound's ability to inhibit glycolysis in glioblastoma cells. Results indicated that treatment with (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine reduced cell viability significantly under hypoxic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen
Compound Name Substituent on Amine Molecular Weight (g/mol) Key Properties/Applications Reference
(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclohexan-1-amine 2-Methoxyethyl 174.24 Balanced lipophilicity; potential CNS penetration due to moderate polarity
(1R,2R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine Dibenzyl 313.39 High hydrophobicity; used in phase-transfer catalysis
(1R,2R)-2-(Benzyloxy)cyclohexan-1-amine Benzyloxy 205.28 Aromaticity enhances π-π interactions; precursor for chiral ligands
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl Methylsulfanyl 181.7 Sulfur atom increases polarizability; agrochemical applications

Key Observations :

  • The 2-methoxyethyl group in the target compound offers a compromise between hydrophilicity (via the ether oxygen) and flexibility (ethyl chain), which may improve bioavailability compared to dibenzyl or benzyloxy analogs .
  • Dibenzyl-substituted analogs exhibit higher molecular weights and hydrophobicity, limiting solubility but enhancing stability in nonpolar environments .
Fluorine Position and Electronic Effects
Compound Name Fluorine Position Conformational Impact Biological Relevance Reference
(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclohexan-1-amine C2 Gauche effect stabilizes chair conformation Enhanced metabolic stability and target binding
(rac)-(1R,2R)-2-[(4-Fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol C1 (Trifluoromethyl) Electron-withdrawing CF₃ group reduces amine basicity TRPA1 receptor probe with CNS activity

Key Observations :

  • Trifluoromethyl groups (e.g., in ’s compound) drastically lower amine basicity, altering pharmacokinetic profiles .

Key Observations :

  • The target compound’s synthesis may face challenges in stereochemical control, whereas dibenzyl derivatives benefit from scalable phase-transfer catalysis .
  • Dimethyl analogs achieve high purity via reductive methods but involve hazardous reagents like LiAlH₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine
Reactant of Route 2
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(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine

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